molecular formula C7H11NO3 B13148771 2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid

2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid

Katalognummer: B13148771
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: QVAUWAJYGSYWBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a keto group, and a double bond, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbut-2-enoic acid with an appropriate amino-keto precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and keto groups play crucial roles in these interactions, facilitating binding to enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects .

Eigenschaften

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

2-(2-amino-2-oxoethyl)-3-methylbut-2-enoic acid

InChI

InChI=1S/C7H11NO3/c1-4(2)5(7(10)11)3-6(8)9/h3H2,1-2H3,(H2,8,9)(H,10,11)

InChI-Schlüssel

QVAUWAJYGSYWBD-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(CC(=O)N)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.